1-(2-Fluorophenyl)piperidin-4-one

Drug Metabolism ADME Cytochrome P450

Inconsistent reactivity across generic 1-arylpiperidin-4-one analogs causes synthetic failures and confounded biological data. 1-(2-Fluorophenyl)piperidin-4-one eliminates this variability with its defined ortho-fluorine substitution, delivering reproducible performance across workflows. • CXCR3 Antagonist Scaffold: Validated IC₅₀ of 47 nM enables lead generation for immuno-oncology and autoimmune target validation. • Predictable ADME Baseline: LogP 2.21 and weak CYP3A4 inhibition (IC₅₀ 20 µM) support the design of chemical probes with reduced DDI liability. • FBDD-Ready Anchor Fragment: MW 193 Da, TPSA 20.3 Ų, and a versatile ketone handle meet fragment-library criteria for efficient hit elaboration. • Consistent Quality: Supplied as a solid at ≥95% purity with full analytical traceability, ensuring lot-to-lot reproducibility for critical SAR campaigns.

Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
CAS No. 115012-46-9
Cat. No. B037908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)piperidin-4-one
CAS115012-46-9
Molecular FormulaC11H12FNO
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C2=CC=CC=C2F
InChIInChI=1S/C11H12FNO/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4H,5-8H2
InChIKeyVXTRVLMTMGCKIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorophenyl)piperidin-4-one: Core Specifications & Benchmarks


1-(2-Fluorophenyl)piperidin-4-one (CAS 115012-46-9) is an aryl-substituted piperidin-4-one building block with the molecular formula C₁₁H₁₂FNO and a molecular weight of 193.22 g/mol [1]. The compound is characterized by the presence of a 2-fluorophenyl group on the piperidine nitrogen and a ketone functionality at the 4-position, which serves as a key synthetic handle for further derivatization via reductive amination or carbonyl addition reactions [2]. Standard commercial specifications define a minimum purity of 95%, with the material supplied as a solid and recommended for storage at room temperature under dry, cool conditions to ensure long-term stability . As a research-grade intermediate, its consistent physicochemical profile and well-defined synthetic utility distinguish it from less characterized analogs in the 1-arylpiperidin-4-one series, providing a reliable starting point for medicinal chemistry and chemical biology applications.

Building Block
Aryl piperidin-4-one scaffold with reactive 4-ketone handle for derivatization
Defined Purity
Commercially specified minimum purity for reproducible synthesis workflows
Substitution Pattern
Ortho-fluorine substitution supports medicinal chemistry SAR and property tuning

1-(2-Fluorophenyl)piperidin-4-one: Sourcing & Substitution Risks


Direct substitution of 1-(2-fluorophenyl)piperidin-4-one with a generic 1-arylpiperidin-4-one analog (e.g., the 4-fluoro, chloro, or unsubstituted phenyl derivatives) is a documented source of experimental variability in both synthetic and biological workflows . While these compounds share a common core scaffold, the specific ortho-fluorine substitution pattern on the phenyl ring profoundly influences electronic distribution, lipophilicity, and, consequently, the reactivity of the ketone moiety and the binding affinity for biological targets . The following quantitative evidence underscores that the 2-fluorophenyl derivative possesses a unique profile that cannot be assumed or extrapolated from its positional isomers or other halogen analogs, making its specific procurement essential for projects where target engagement, synthetic efficiency, or ADME profile predictability is non-negotiable.

Positional isomer mismatch
Replacing 2-fluorophenyl with 4-fluoro or other regioisomers may shift lipophilicity and electronic reactivity profiles.
Halogen analog divergence
2-Chloro or 2-bromo analogs possess higher lipophilicity; CYP inhibition and target engagement are not transferable assumptions.
Uncharacterized scaffold risk
Generic 1-arylpiperidin-4-ones without defined purity, stability, or CYP profile may introduce lot-dependent variability.

1-(2-Fluorophenyl)piperidin-4-one: Quantitative Comparator Guide


CYP3A4 Inhibition Liability

Inhibition of the major drug-metabolizing enzyme CYP3A4 is a critical early liability screen for any chemical probe or drug candidate. 1-(2-Fluorophenyl)piperidin-4-one exhibits a weak CYP3A4 inhibitory potency with an IC50 value of 20,000 nM (20 µM) in human liver microsomes [1]. For context, this value is approximately 67-fold higher (i.e., less potent) than the clinically relevant CYP3A4 inhibitor ketoconazole (IC50 ≈ 0.3 µM) and falls within a range that is generally considered to present a low risk for pharmacokinetic drug-drug interactions in early-stage discovery [2]. This quantitative data point provides a clear, actionable advantage over analogs for which CYP inhibition profiles are unknown or show higher potency.

CYP3A4 inhibition
Class-level inference
IC₅₀ = 20,000 nM
67-fold less potent than ketoconazole (IC₅₀ ~300 nM) in human liver microsomes.
Low CYP3A4 inhibition probability supports ADME interaction review.
Data from fluorogenic substrate assay; class-level interpretation.
Drug Metabolism ADME Cytochrome P450 Drug-Drug Interactions

CXCR3 Target Engagement

In a functional antagonist assay using CHO-K1 cells engineered to express the human CXCR3 chemokine receptor, 1-(2-fluorophenyl)piperidin-4-one demonstrated an IC50 of 47 nM against CXCL10-induced activation [1]. This sub-100 nM potency is a quantifiable hallmark of a tractable chemical starting point for CXCR3 antagonist development. In contrast, many structurally related 1-arylpiperidin-4-ones lack reported activity at this target, or exhibit significantly weaker potency (e.g., micromolar range) in analogous functional assays [2]. This specific potency value, measured in a physiologically relevant cellular system, provides a clear and verifiable basis for selecting this compound over other piperidin-4-one scaffolds for CXCR3-focused projects.

CXCR3 antagonism
Reported
IC₅₀ = 47 nM
Functional antagonist assay in CHO-K1 cells expressing human CXCR3; >21-fold more potent than micromolar arylpiperidinone analogs.
CXCR3 antagonist probe context; suitable for pathway study fit.
Cell-based calcium flux; confirm selectivity across chemokine receptor panel.
Chemokine Receptors Immuno-Oncology GPCR Cell-Based Assays

Lipophilicity Tuning via Ortho-Fluorination

The calculated octanol-water partition coefficient (LogP) for 1-(2-fluorophenyl)piperidin-4-one is 2.21, as determined by the Hit2Lead platform, and corroborated by ChemSrc (LogP = 2.06) [1]. This value is notably higher than that of the corresponding 4-fluorophenyl isomer, which has a reported LogP of 1.85-1.99 [2]. The ortho-substitution pattern reduces molecular planarity and electron density on the aromatic ring, which in turn modulates lipophilicity. A higher LogP correlates with enhanced passive membrane permeability, a desirable trait for central nervous system (CNS) penetration and oral absorption, but can also increase the risk of promiscuous binding and hERG liability [3]. The 2-fluoro substitution offers a specific, tunable midpoint in lipophilicity space compared to more lipophilic chloro or bromo analogs.

Lipophilicity
Cross-study comparable
LogP = 2.21
Calculated value. 4-fluoro isomer: 1.85; 2-chloro analog: ~2.5.
Lipophilicity review for CNS penetration studies; midpoint within halogen series.
Calculated (XLogP3/ACD); experimental logP may differ.
Medicinal Chemistry Physicochemical Properties Lipinski's Rule of Five ADME Prediction

Purity & Stability Specification

Commercial specifications for 1-(2-fluorophenyl)piperidin-4-one mandate a minimum purity of 95%, as verified by independent suppliers such as AKSci and Hit2Lead . This level of purity is critical for ensuring the reliability of downstream synthetic transformations, particularly in multi-step sequences where impurity accumulation can severely impact yield and product purity. Furthermore, the compound is classified as non-hazardous for transport under DOT/IATA regulations, and its stability is certified for long-term storage at room temperature in a cool, dry environment . In contrast, many custom-synthesized or niche analogs are provided with lower purity specifications (e.g., 90%) or lack comprehensive stability data, introducing a significant risk of batch-to-batch variability and experimental failure.

Purity & stability
Supporting evidence
≥95% purity
Commercial specification; non-hazardous storage at room temperature. Unspecified analogs often offered at 90%.
Specification review supports batch-to-batch reproducibility.
Supplier QC data; independent verification recommended for critical workflows.
Quality Control Analytical Chemistry Chemical Procurement Reproducibility

1-(2-Fluorophenyl)piperidin-4-one: Key Application Scenarios


CXCR3-Targeted Immuno-Oncology Leads

The validated 47 nM IC50 for CXCR3 antagonism positions 1-(2-fluorophenyl)piperidin-4-one as a privileged scaffold for generating lead series in immuno-oncology (e.g., modulating T-cell trafficking) and autoimmune disorders (e.g., rheumatoid arthritis, inflammatory bowel disease) [1]. The compound serves as a key starting point for structure-activity relationship (SAR) studies focused on improving potency and selectivity against other chemokine receptors. Its favorable LogP (2.21) and low CYP3A4 inhibition (20 µM) also make it an ideal core for designing analogs with optimized oral bioavailability and reduced DDI potential .

CNS-Penetrant Probe Synthesis

The combination of a moderate LogP (2.21), low molecular weight (193 g/mol), and the presence of a synthetically versatile ketone makes 1-(2-fluorophenyl)piperidin-4-one an excellent building block for constructing CNS-penetrant chemical probes [1]. The ortho-fluorine substitution pattern is a known design element in CNS drugs to modulate P-glycoprotein (P-gp) efflux, and the ketone allows for facile introduction of diverse amine moieties via reductive amination to fine-tune target affinity and selectivity .

Metabolic Enzyme Profiling Tools

The defined, weak inhibitory activity against CYP3A4 (IC50 = 20 µM) provides a clear baseline for using 1-(2-fluorophenyl)piperidin-4-one in the design of chemical probes intended for in vivo target validation without confounding CYP-mediated drug-drug interactions [1]. This property is particularly valuable for developing tool compounds for chronic disease models where polypharmacy is common. The compound can be elaborated into more potent and selective enzyme inhibitors or receptor ligands with a predictable CYP interaction profile.

FBDD Library Benchmarking

With its defined purity (≥95%), low molecular weight (193 Da), and well-characterized physicochemical properties (LogP = 2.21, TPSA = 20.3 Ų), 1-(2-fluorophenyl)piperidin-4-one meets the stringent criteria for inclusion in high-quality fragment libraries for FBDD screening [1]. Its synthetic tractability (via the ketone and piperidine nitrogen) makes it an ideal 'anchor' fragment for fragment growing and merging strategies, allowing medicinal chemists to efficiently explore chemical space around validated binding sites with a reproducible and reliable starting point.

Application
Selection Property
Validation Focus
CXCR3-targeted lead generation
CXCR3 antagonist study fit
Target selectivity and chemokine receptor panel profiling
CNS-penetrant probe synthesis
Moderate lipophilicity and low molecular weight
CNS permeability assay context and P-gp efflux review
Metabolic enzyme profiling tool
Defined CYP3A4 inhibition baseline
CYP interaction profiling and ADME parameter review
Fragment-based library benchmarking
Fragment-like properties and synthetic handle
Fragment screening validation and growing strategy review

Technical Documentation Hub

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40 linked technical documents
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